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Compound of Interest

Compound Name: 4-Hydroxyquinoline

Cat. No.: B3024213

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxyquinoline

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic properties of foundational molecules like 4-hydroxyquinoline is
paramount. This guide provides a detailed overview of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-hydroxyquinoline, complete
with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data of 4-Hydroxyquinoline

The following tables summarize the key spectroscopic data for 4-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Spectroscopic Data
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Assignment Chemical Shift (d) in ppm
A 11.91
B 8.167
C 7.970
D 7.678
E 7.605
F 7.358
G 6.115

Note: Data acquired on a 400 MHz instrument in
DMSO-d6.[1][2]

13C NMR Spectroscopic Data

Assignment Chemical Shift (d) in ppm
Cc2 164.5
C3 102.7
C4 178.1
Cda 124.8
C5 124.3
C6 1235
c7 132.1
C8 115.8
C8a 140.7

Note: Data acquired in DMSO-d6.

Infrared (IR) Spectroscopy
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Technique Key Absorption Bands (cm™1)

3410 (O-H stretch), 3050 (aromatic C-H stretch),
KBr disc 1640 (C=0 stretch), 1590, 1550, 1470 (aromatic
C=C stretch)

i Consistent with KBr disc, with additional peaks
Nujol mull )
from nujol.

Mass Spectrometry (MS)

Relative Intensity

Technique m/z Value Assignment
(%)

Electron lonization

145.0 100.0 [M]* (Molecular lon)
(ED
117.0 55.3 [M-COJ*
90.0 19.9
89.0 15.9
116.0 8.4
63.0 8.3

Note: Data obtained
via direct insertion at
75 eV.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

e Weigh approximately 5-10 mg of 4-hydroxyquinoline.
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e Dissolve the sample in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de) in
a clean, dry NMR tube.[3]

e Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it within the
instrument.[4]

e Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to optimize its homogeneity, which enhances spectral resolution.

o For *H NMR, set the appropriate acquisition parameters, including a sufficient number of
scans (typically 8-16), spectral width, and a suitable relaxation delay.

e For 3C NMR, tune the probe to the 13C frequency. The spectrum is generally acquired with
proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

e Acquire the Free Induction Decay (FID).
Data Processing:

o Perform a Fourier transform on the acquired FID to convert the time-domain data into the
frequency domain.

o Apply phase correction and baseline correction to the spectrum.

o Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0
ppm, or to the residual solvent peak.

Infrared (IR) Spectroscopy

Thin Solid Film Method:

e Dissolve a small amount (around 50 mg) of 4-hydroxyquinoline in a volatile solvent like
methylene chloride or acetone.
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e Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

» Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the
plate.

e Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the
spectrum.

KBr Pellet Method:

Finely grind approximately 1-2 mg of 4-hydroxyquinoline with about 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

Transfer the mixture to a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Place the KBr pellet in the spectrometer's sample holder for analysis.

Mass Spectrometry

Electron lonization (El) Mass Spectrometry:

Introduce a small amount of the 4-hydroxyquinoline sample into the mass spectrometer,
often via a direct insertion probe for solid samples.

e The sample is then bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

e The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio
by a mass analyzer (e.g., quadrupole or time-of-flight).

The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-hydroxyquinoline.
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Caption: Workflow for Spectroscopic Analysis of 4-Hydroxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Hydroxyquinoline(611-36-9) 13C NMR [m.chemicalbook.com]
e 2. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
e 3. benchchem.com [benchchem.com]

e 4. benchchem.com [benchchem.com]

» To cite this document: BenchChem. [Spectroscopic data of 4-Hydroxyquinoline (NMR, IR,
MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024213#spectroscopic-data-of-4-hydroxyquinoline-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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